2-chloro-3-(4-(chloromethyl)-1H-1,2,3-triazol-1-yl)pyridine
Overview
Description
2-chloro-3-(4-(chloromethyl)-1H-1,2,3-triazol-1-yl)pyridine is a heterocyclic compound that contains both a pyridine ring and a triazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, agrochemicals, and material science. The presence of both chlorine and triazole functionalities makes it a versatile intermediate for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-3-(4-(chloromethyl)-1H-1,2,3-triazol-1-yl)pyridine typically involves the following steps:
Formation of the triazole ring:
Chloromethylation: The triazole ring is then chloromethylated using formaldehyde and hydrochloric acid.
Coupling with pyridine: The chloromethylated triazole is then coupled with 2-chloropyridine under basic conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cycloaddition step and the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-chloro-3-(4-(chloromethyl)-1H-1,2,3-triazol-1-yl)pyridine can undergo various types of chemical reactions, including:
Nucleophilic substitution: The chlorine atoms can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the triazole ring or the pyridine ring.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an aminated derivative, while oxidation could introduce hydroxyl or carbonyl groups.
Scientific Research Applications
2-chloro-3-(4-(chloromethyl)-1H-1,2,3-triazol-1-yl)pyridine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders and infections.
Agrochemicals: The compound can be used in the development of pesticides and herbicides due to its ability to interact with biological targets in pests.
Material Science: It can be used in the synthesis of advanced materials such as polymers and nanomaterials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-chloro-3-(4-(chloromethyl)-1H-1,2,3-triazol-1-yl)pyridine depends on its specific application:
Medicinal Chemistry: The compound may act by inhibiting enzymes or receptors involved in disease pathways. For example, it could inhibit a key enzyme in a bacterial infection, thereby preventing the bacteria from replicating.
Agrochemicals: The compound may target specific proteins or enzymes in pests, leading to their death or inability to reproduce.
Comparison with Similar Compounds
Similar Compounds
2-chloro-3-(trifluoromethyl)pyridine: This compound also contains a pyridine ring with a chlorine substituent, but has a trifluoromethyl group instead of a triazole ring.
2-chloro-3-(4-methyl-1H-1,2,3-triazol-1-yl)pyridine: Similar to the target compound but with a methyl group instead of a chloromethyl group.
Uniqueness
2-chloro-3-(4-(chloromethyl)-1H-1,2,3-triazol-1-yl)pyridine is unique due to the presence of both chlorine and triazole functionalities, which provide a combination of reactivity and stability
Properties
IUPAC Name |
2-chloro-3-[4-(chloromethyl)triazol-1-yl]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2N4/c9-4-6-5-14(13-12-6)7-2-1-3-11-8(7)10/h1-3,5H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPLAPKYTCOCUSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)N2C=C(N=N2)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.